GSK840

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

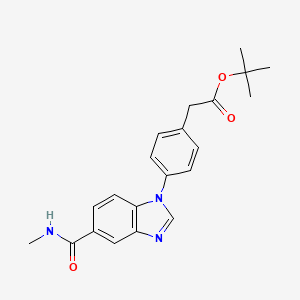

GSK840 is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK840 typically involves a multi-step process. One common method includes the following steps:

Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

Introduction of Methylcarbamoyl Group: The methylcarbamoyl group is introduced through a reaction with methyl isocyanate.

Coupling with Phenylacetate: The final step involves the coupling of the benzimidazole derivative with tert-butyl phenylacetate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

GSK840 has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of GSK840 involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The methylcarbamoyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Benzimidazole: The parent compound, known for its broad range of biological activities.

Methylcarbamoyl Benzimidazole: A derivative with similar functional groups but different substitution patterns.

Phenylacetate Derivatives: Compounds with similar ester groups but different aromatic substitutions.

Uniqueness: GSK840 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Biological Activity

GSK840, a small-molecule inhibitor specifically targeting receptor-interacting protein kinase 3 (RIPK3), has garnered attention for its potential therapeutic applications, particularly in conditions involving necroptosis and neuroprotection. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for clinical use.

This compound functions primarily as a selective inhibitor of RIPK3, which plays a crucial role in necroptosis—a form of programmed cell death distinct from apoptosis. By inhibiting RIPK3, this compound prevents the activation of downstream necroptotic pathways, thus protecting cells from necrotic death.

- Binding Affinity : this compound exhibits high binding affinity to the RIP3 kinase domain, with an IC50 value of approximately 0.9 nM for binding and 0.3 nM for inhibiting kinase activity in biochemical assays . This specificity is critical for minimizing off-target effects.

Retinal Neuroprotection

A significant study explored the neuroprotective effects of this compound in a mouse model of retinal ischemia/reperfusion (IR). The findings indicate that:

- RGC Survival : this compound treatment significantly increased the survival rate of retinal ganglion cells (RGCs) post-IR. The optimal concentration identified was 1 mM, which effectively promoted RGC survival compared to untreated controls .

- Structural Preservation : Histological analyses demonstrated that this compound preserved retinal structure by maintaining the thickness of various retinal layers (e.g., NFL/GCL, IPL). Hematoxylin and eosin staining revealed that this compound-treated groups exhibited less degeneration compared to IR-only groups .

- Functional Recovery : Electroretinography assessments showed improved visual function in treated animals, as evidenced by enhanced amplitudes of photopic responses .

Comparative Efficacy

In comparative studies with other RIPK3 inhibitors like GSK843 and GSK872, this compound showed superior selectivity towards RIPK3 without significant cross-reactivity with other kinases. This specificity is essential for its application in therapeutic settings where off-target effects could lead to adverse outcomes .

Case Studies and Clinical Relevance

While direct clinical applications of this compound remain under investigation, preclinical studies highlight its potential in various pathological conditions characterized by excessive necroptosis:

- Neurodegenerative Diseases : Given its protective effects on RGCs, this compound may have therapeutic implications for diseases such as glaucoma or other neurodegenerative disorders where neuronal loss occurs due to necroptosis.

- Inflammatory Conditions : The ability of this compound to inhibit RIPK3-mediated necroptosis positions it as a candidate for treating inflammatory diseases where cell death contributes to pathology .

Data Summary

The following table summarizes key findings from studies investigating the biological activity of this compound:

Properties

IUPAC Name |

tert-butyl 2-[4-[5-(methylcarbamoyl)benzimidazol-1-yl]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-21(2,3)27-19(25)11-14-5-8-16(9-6-14)24-13-23-17-12-15(20(26)22-4)7-10-18(17)24/h5-10,12-13H,11H2,1-4H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTLDBJIOSYXRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.